IDRA-21 Achieves Higher Maximal Kainate-Evoked Current Potentiation than Cyclothiazide (125% vs. 80%), Indicating Superior Efficacy at AMPA/Kainate Receptors
In primary cultures of cerebellar granule neurons, IDRA-21 produced a kainate-evoked current potentiation of 125 ± 18%, significantly exceeding the 80 ± 12% potentiation achieved by cyclothiazide [1]. Co-application of the two drugs resulted in 110 ± 17% potentiation, consistent with competition for a shared binding site but with IDRA-21 exerting higher intrinsic efficacy than cyclothiazide at saturating concentrations [1]. This directly refutes the assumption that cyclothiazide's greater potency translates to greater efficacy.
| Evidence Dimension | Kainate-evoked current potentiation (% above baseline) |
|---|---|
| Target Compound Data | 125 ± 18% |
| Comparator Or Baseline | Cyclothiazide: 80 ± 12% |
| Quantified Difference | IDRA-21 is 1.56-fold more efficacious than cyclothiazide; co-application yields 110 ± 17%, not additive |
| Conditions | Patch-clamp recording in primary cultures of cerebellar granule neurons; kainic acid (KA) evoked currents; KA EC₅₀ = 90 μM |
Why This Matters
Procurement decisions for synaptic physiology studies should prioritize IDRA-21 when maximal AMPA/kainate receptor potentiation is required, as cyclothiazide plateaus at a lower efficacy ceiling.
- [1] Bertolino M, Baraldi M, Parenti C, Braghiroli D, DiBella M, Vicini S, Costa E. Modulation of kainate-activated currents by diazoxide and cyclothiazide analogues (IDRA) in cerebellar granule neurons. Neurosci Lett. 2000;285(1):15-18. View Source
